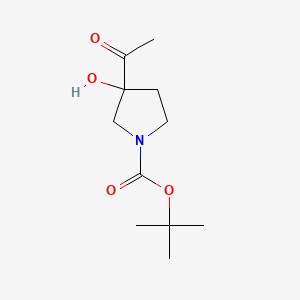

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of tert-butyl 3-acetyl-3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-hydroxy-3-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate has shown potential in drug development, particularly as an intermediate in the synthesis of bioactive compounds.

- Neuropharmacology : Research indicates that derivatives of this compound can modulate neuronal nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : It acts as a building block in the synthesis of various pharmaceuticals and agrochemicals. For example, it has been employed in the preparation of N-(4-(2-(5-tert-butylisoxazol-3-ylamino)-2-oxoethyl)phenyl)-5-(pyrrolidin-3-yloxy)picolinamide hydrochloride, showcasing its utility in complex organic reactions .

Materials Science

The hydrophobic nature of the tert-butyl group enhances the compound's solubility in non-polar solvents, making it suitable for:

- Polymer Stabilizers : Its antioxidant properties can be leveraged to stabilize polymers against oxidative degradation, which is critical in extending the lifespan of plastic materials used in various industries .

Biological Studies

Recent studies have explored the biological implications of compounds related to this compound:

- Cellular Protection : Investigations into similar compounds have revealed their ability to protect cells from apoptosis induced by oxidative stress, indicating therapeutic potential in conditions like ischemic stroke .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a derivative of this compound on neuronal cells exposed to glutamate-induced toxicity. The results indicated significant reduction in cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Bioactive Compounds

In another case, researchers utilized this compound as a key intermediate to synthesize a novel class of anti-cancer agents. The synthesized compounds exhibited promising cytotoxic activity against various cancer cell lines, demonstrating the compound's relevance in cancer research.

Wirkmechanismus

The mechanism of action of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate.

Tert-butyl 3-acetyl-3-oxopyrrolidine-1-carboxylate: An oxidation product.

Tert-butyl 3-hydroxy-3-hydroxypyrrolidine-1-carboxylate: A reduction product.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyrrolidine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that may interact with various biological targets.

Inhibition of Metalloproteases

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of metalloproteases. These enzymes play crucial roles in various physiological processes, including tissue remodeling and inflammation. Research has indicated that compounds similar to tert-butyl derivatives can effectively inhibit metalloproteases associated with diseases such as hypertension and ischemia .

Cytoprotective Effects

Studies have shown that derivatives of pyrrolidine can possess cytoprotective properties. For instance, they have been implicated in protecting cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases . The ability to mitigate cell damage in various contexts suggests a broad therapeutic application.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. Antioxidants are critical in preventing cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in conditions characterized by oxidative stress, such as cardiovascular diseases and diabetes .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are noteworthy. By inhibiting pro-inflammatory cytokines and pathways, it may help manage conditions like arthritis and other inflammatory disorders. The modulation of inflammatory responses highlights its potential as a therapeutic agent in chronic inflammatory diseases .

Case Study 1: Cardiovascular Health

In a study focused on cardiovascular health, tert-butyl derivatives were tested for their ability to reduce blood pressure and improve endothelial function in animal models. The results indicated a significant reduction in systolic blood pressure and improved vascular reactivity, suggesting potential applications in treating hypertension .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal cell death. The findings showed that treatment with this compound significantly reduced neuronal apoptosis and preserved cell viability in vitro .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.